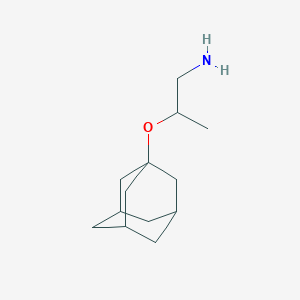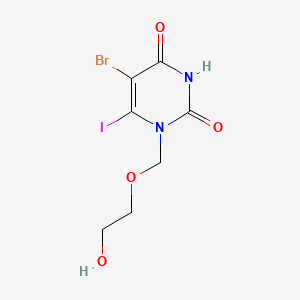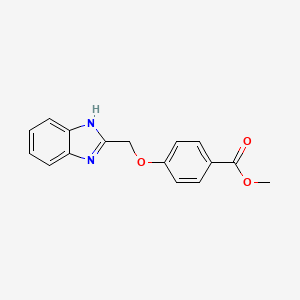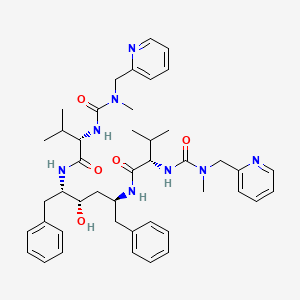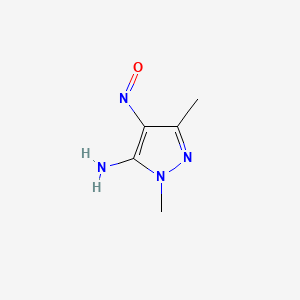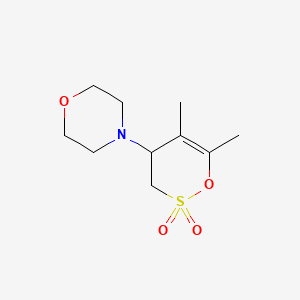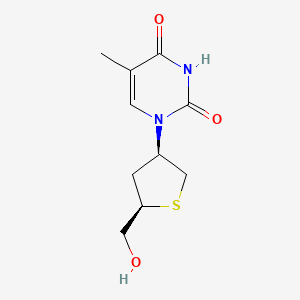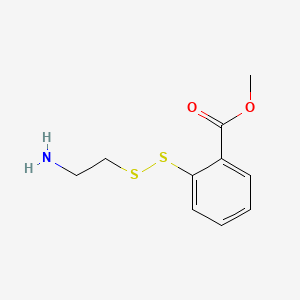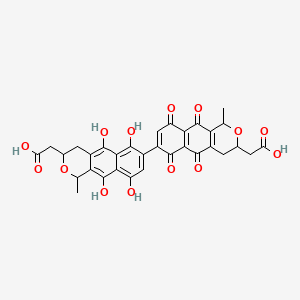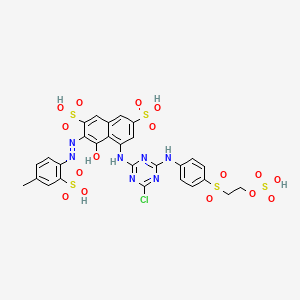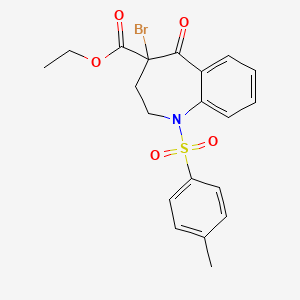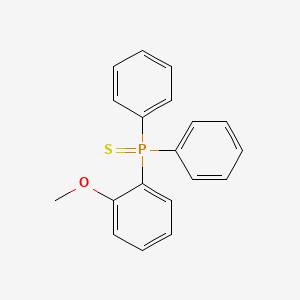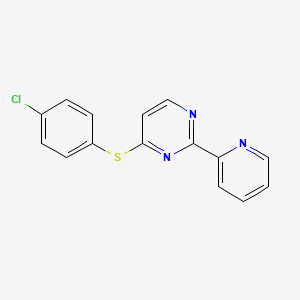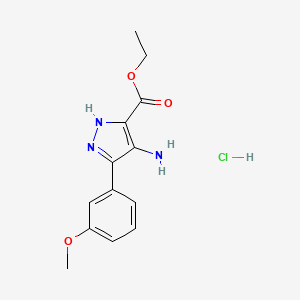
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-methoxyphenyl)-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride typically involves the reaction of 2-Methoxy-5-methylaniline with ethyl cyanoacetate under specific conditions . The reaction is carried out in the presence of a base, such as pyrrolidine, and a solvent like glacial acetic acid . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in the biological processes of pathogens, leading to their suppression or elimination . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylaniline: A precursor used in the synthesis of the compound.
4-Amino-5-chloro-2-methoxybenzoic acid: Another compound with similar structural features.
Uniqueness
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups, along with the pyrazole ring, contribute to its diverse reactivity and pharmacological activities.
Propriétés
Numéro CAS |
91857-40-8 |
|---|---|
Formule moléculaire |
C13H16ClN3O3 |
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
ethyl 4-amino-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-3-19-13(17)12-10(14)11(15-16-12)8-5-4-6-9(7-8)18-2;/h4-7H,3,14H2,1-2H3,(H,15,16);1H |
Clé InChI |
IMEWPQIZPOFNNG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


